molecular formula C16H14O4S B1671011 3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid CAS No. 378242-00-3

3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid

Cat. No. B1671011
M. Wt: 302.3 g/mol
InChI Key: FIILSNMCZCETMG-UHFFFAOYSA-N
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Patent
US07138543B2

Procedure details

To a deoxygenated suspension of sodium ethanethiolate (0.135 g, 1.60 mmol) in DMF (0.5 mL) was added a solution of 3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester (0.10 g, 0.32 mmol) in DMF (0.5 mL). Argon was bubbled through the mixture for 10 min. The reaction was heated at 100° C. for 1 h and 200° C. for another hour. After the mixture cooled to rt, the reaction was quenched with 1 N HCl (20 mL) and was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to afford 3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid (0.055 g, 57%) as a white solid: 1H NMR (CDCl3) δ 1.51 (t, J=8.0 Hz, 1H), 2.87–2.93 (m, 2H), 3.12–3.08 (m, 2H), 7.37 (m, 2H), 7.57–7.47 (m, 2H), 7.70 (dm, J=7.9 Hz, 1H), 7.98 (dm, J=7.8 Hz, 1H), 8.30 (m, 1H); 13C NMR (CDCl3) δ 26.2, 38.8, 128.1, 129.3, 129.7, 129.8, 129.9 (2 C), 130.5, 133.3, 134.4, 137.7, 139.1, 141.2, 172.3, 176.9. Anal. Calcd for C16H14O4S: C, 63.56; H, 4.67; S, 10.61. Found: C, 63.65; H, 4.88; S, 10.33.
Quantity
0.135 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S-])C.[Na+].[SH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([O-:22])=[O:21])[CH:15]=2)[C:9]=1[C:23]([O:25]C)=[O:24]>CN(C=O)C>[SH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([OH:22])=[O:21])[CH:15]=2)[C:9]=1[C:23]([OH:25])=[O:24] |f:0.1|

Inputs

Step One
Name
Quantity
0.135 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester
Quantity
0.1 g
Type
reactant
Smiles
SCCC1=C(C(=CC=C1)C1=CC(=CC=C1)C(=O)[O-])C(=O)OC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the mixture for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture cooled to rt
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
SCCC1=C(C(=CC=C1)C1=CC(=CC=C1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.055 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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